

Applications of 3-Hydroxypentadecanoyl-CoA in Fatty Acid Oxidation Research

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Compound of Interest

Compound Name: 3-hydroxypentadecanoyl-CoA

Cat. No.: B15551558

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Application Notes

3-Hydroxypentadecanoyl-CoA is a long-chain acyl-Coenzyme A (acyl-CoA) intermediate generated during the mitochondrial beta-oxidation of pentadecanoic acid (C15:0), a naturally occurring odd-chain fatty acid. While research has extensively focused on even-chain fatty acid metabolism, the study of odd-chain fatty acids and their intermediates, such as **3-hydroxypentadecanoyl-CoA**, is a growing field with significant implications for understanding metabolic health and disease.

The primary application of **3-hydroxypentadecanoyl-CoA** in research is as a substrate for studying the enzymes and pathways involved in odd-chain fatty acid oxidation. Its metabolism provides insights into cellular energy production, particularly under conditions where glucose is limited. Dysregulation of odd-chain fatty acid oxidation has been linked to various inherited metabolic disorders, making **3-hydroxypentadecanoyl-CoA** a valuable tool for diagnosing and investigating the pathophysiology of these conditions.

Key Research Applications:

- **Enzyme Kinetics and Characterization:** **3-Hydroxypentadecanoyl-CoA** can be used as a substrate to characterize the activity and kinetics of enzymes involved in the beta-oxidation pathway, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).^{[1][2]} Studying

how different isoforms of this enzyme metabolize an odd-chain substrate can reveal important functional differences.

- **Diagnosis of Fatty Acid Oxidation Disorders:** Inborn errors of metabolism, such as LCHAD deficiency, can lead to the accumulation of specific 3-hydroxyacyl-CoA intermediates.^{[3][4]} While not a primary diagnostic marker, the analysis of **3-hydroxypentadecanoyl-CoA** levels in patient-derived cells can aid in understanding the specific metabolic block and the broader impact of the genetic defect on odd-chain fatty acid metabolism.
- **Drug Discovery and Development:** The enzymes that metabolize **3-hydroxypentadecanoyl-CoA** are potential targets for therapeutic intervention in metabolic diseases. Screening for compounds that modulate the activity of these enzymes can be performed using in vitro assays with **3-hydroxypentadecanoyl-CoA** as a substrate.
- **Understanding Cellular Bioenergetics:** The oxidation of odd-chain fatty acids results in the production of both acetyl-CoA and propionyl-CoA.^{[5][6][7]} Propionyl-CoA can be converted to succinyl-CoA and enter the Krebs cycle, highlighting a unique contribution of odd-chain fatty acids to gluconeogenesis. Research using **3-hydroxypentadecanoyl-CoA** can help elucidate the downstream metabolic fate of its carbon skeleton and its contribution to overall cellular energy homeostasis.
- **Investigation of Cellular Signaling:** While direct evidence is limited, other fatty acid derivatives are known to act as signaling molecules, influencing processes such as inflammation and gene expression.^{[8][9][10][11][12][13]} Future research may explore the potential role of **3-hydroxypentadecanoyl-CoA** or its metabolites in cellular signaling pathways.

Quantitative Data Summary

As specific quantitative data for the direct application of **3-hydroxypentadecanoyl-CoA** is not readily available in the literature, the following table provides a representative example of data that could be generated from the protocols described below. The values are hypothetical and for illustrative purposes.

Cell Line/Tissue	Experimental Condition	Parameter Measured	Value (Hypothetical)	Reference for Method
Human Fibroblasts	Control	LCHAD Activity (nmol/min/mg protein)	15.2 ± 1.8	[14]
Human Fibroblasts	LCHAD Deficient	LCHAD Activity (nmol/min/mg protein)	1.3 ± 0.4	[14]
Isolated Rat Liver Mitochondria	+ 3-Hydroxypentadecanoyl-CoA	Oxygen Consumption Rate (nmol O ₂ /min/mg protein)	120.5 ± 9.7	[15]
Isolated Rat Liver Mitochondria	Vehicle Control	Oxygen Consumption Rate (nmol O ₂ /min/mg protein)	25.1 ± 3.2	[15]

Experimental Protocols

Protocol 1: In Vitro Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity using 3-Hydroxypentadecanoyl-CoA

This protocol describes a spectrophotometric assay to measure the activity of LCHAD by monitoring the reduction of NAD⁺ to NADH.

Materials:

- 3-Hydroxypentadecanoyl-CoA (substrate)
- NAD⁺ (cofactor)

- Tris-HCl buffer (pH 9.0)
- Mitochondrial or cell lysate preparation
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- **Reaction Mixture Preparation:** In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and NAD⁺.
- **Sample Addition:** Add a known amount of protein from the mitochondrial or cell lysate to the reaction mixture.
- **Initiation of Reaction:** Start the reaction by adding a specific concentration of **3-hydroxypentadecanoyl-CoA**.
- **Spectrophotometric Measurement:** Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record measurements at regular intervals for a set period.
- **Calculation of Enzyme Activity:** Calculate the rate of NADH formation using the molar extinction coefficient of NADH ($6220 \text{ M}^{-1}\text{cm}^{-1}$). Enzyme activity is typically expressed as nmol of NADH formed per minute per mg of protein.

Protocol 2: Measurement of Mitochondrial Respiration using 3-Hydroxypentadecanoyl-CoA

This protocol outlines the use of high-resolution respirometry to assess the impact of **3-hydroxypentadecanoyl-CoA** on mitochondrial oxygen consumption.

Materials:

- Isolated mitochondria
- Respiration buffer (e.g., MiR05)
- ADP

- **3-Hydroxypentadecanoyl-CoA**

- High-resolution respirometer (e.g., Oroboros O2k)

Procedure:

- Mitochondrial Preparation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods.
- Respirometer Setup: Calibrate the respirometer and add respiration buffer to the chambers.
- Mitochondrial Addition: Add a standardized amount of isolated mitochondria to each chamber.
- Substrate Addition: After a baseline measurement of oxygen consumption is established, add **3-hydroxypentadecanoyl-CoA** to the experimental chamber.
- Stimulation of Respiration: Induce state 3 respiration by adding a saturating concentration of ADP.
- Data Analysis: Monitor the oxygen consumption rate in real-time. Compare the rate of oxygen consumption in the presence of **3-hydroxypentadecanoyl-CoA** to a control chamber without the substrate.

Protocol 3: LC-MS/MS Analysis of 3-Hydroxypentadecanoyl-CoA in Cellular Extracts

This protocol provides a general framework for the extraction and quantification of **3-hydroxypentadecanoyl-CoA** from cultured cells using liquid chromatography-tandem mass spectrometry.

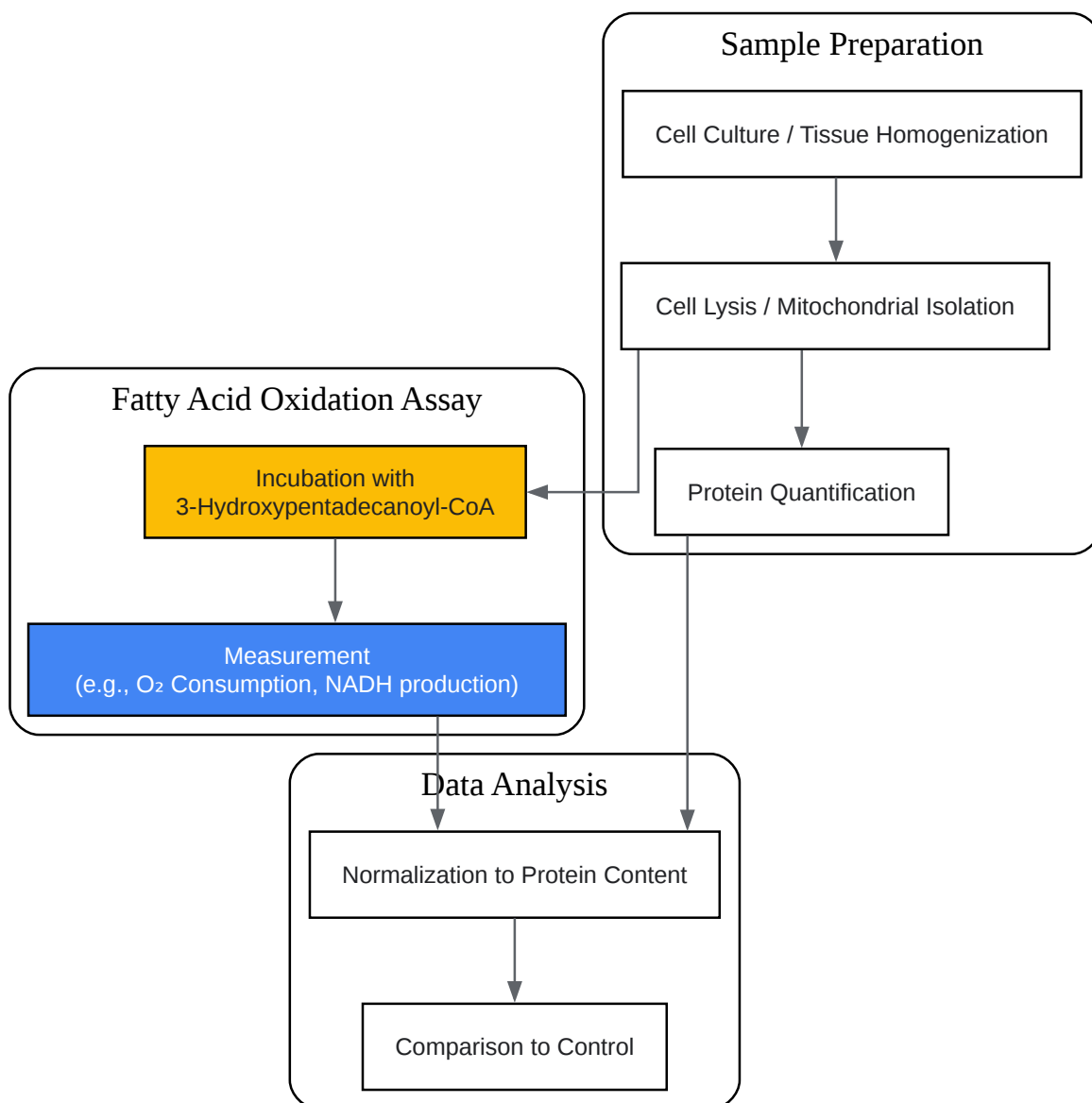
Materials:

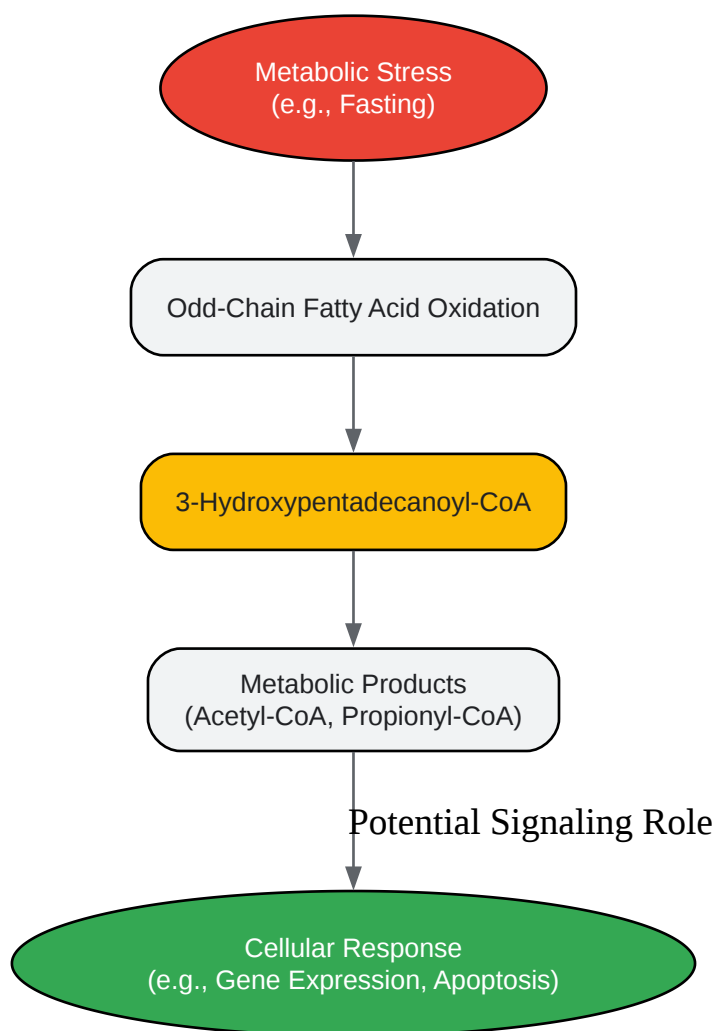
- Cultured cells
- Internal standard (e.g., ¹³C-labeled **3-hydroxypentadecanoyl-CoA**)
- Methanol

- Chloroform
- Water
- LC-MS/MS system

Procedure:

- Cell Culture and Treatment: Culture cells under desired experimental conditions.
- Metabolite Extraction:
 - Aspirate the culture medium and wash the cells with ice-cold saline.
 - Add a mixture of methanol, chloroform, and water to the cells to quench metabolic activity and extract metabolites.
 - Include an internal standard in the extraction solvent for accurate quantification.
- Phase Separation: Centrifuge the mixture to separate the aqueous (containing acyl-CoAs), lipid, and protein phases.
- Sample Preparation: Collect the aqueous phase and dry it under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the sample onto a C18 reverse-phase column.
 - Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the acyl-CoAs.
 - Detect and quantify **3-hydroxypentadecanoyl-CoA** using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on its specific precursor and product ion masses.
- Data Analysis: Quantify the amount of **3-hydroxypentadecanoyl-CoA** in the sample by comparing its peak area to that of the internal standard.





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